molecular formula C20H13ClFN3O3S B2650871 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 1260946-95-9

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No. B2650871
CAS RN: 1260946-95-9
M. Wt: 429.85
InChI Key: HTKDGZSLUDINDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound containing a thiophene and a pyrimidine ring fused together . The molecule also contains chlorophenyl and fluorophenyl groups, which are aromatic rings with chlorine and fluorine substituents, respectively. The presence of these groups could potentially influence the compound’s reactivity and properties.

Scientific Research Applications

Radiosynthesis and Imaging Applications

The compound under discussion is closely related to the chemical family of pyrimidineacetamides, which have been extensively researched for their selective ligand properties, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, [18F]PBR111, a derivative within this series, showcases the potential for in vivo imaging to study neurological conditions through its high selectivity and affinity for the translocator protein (TPSO). This application demonstrates the compound's relevance in neurodegenerative disease research and diagnosis (Dollé et al., 2008).

Crystal Structure Analysis

Crystal structure analysis of compounds related to 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide, like nuarimol (a pyrimidine fungicide), helps in understanding the molecular geometry, hydrogen bonding, and three-dimensional network formation which are critical in determining the compound's interaction with biological targets. Such structural analyses provide insights into designing more effective drugs by tweaking the molecular structure for enhanced efficacy and reduced toxicity (Kang et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Research into thiazolopyrimidine derivatives, which share a structural resemblance with the compound , has revealed significant antinociceptive and anti-inflammatory activities. These studies open up possibilities for developing new therapeutic agents targeting pain and inflammation pathways, showcasing the broader pharmaceutical applications of such compounds (Selvam et al., 2012).

Potential Pesticide Applications

The synthesis and characterization of derivatives, including those with structural similarities to this compound, have highlighted their potential as pesticides. X-ray powder diffraction studies have been conducted to characterize these compounds, suggesting their application in agriculture for pest control, thereby indicating the versatility of these chemical structures in various fields beyond pharmaceuticals (Olszewska et al., 2008).

Quantum Mechanical and Ligand-Protein Interaction Studies

The study of benzothiazolinone acetamide analogs, similar in structure to the compound of interest, has revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. These studies underscore the compound's versatility, extending its applications from medicinal chemistry to materials science, particularly in developing dye-sensitized solar cells (DSSCs) and understanding molecular interactions at the quantum level (Mary et al., 2020).

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O3S/c21-12-3-1-6-15(9-12)25-19(27)18-16(7-8-29-18)24(20(25)28)11-17(26)23-14-5-2-4-13(22)10-14/h1-10,16,18H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCBZPYAWRDAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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